molecular formula C17H23N3O4S B2984694 tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate CAS No. 1286265-85-7

tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate

Cat. No.: B2984694
CAS No.: 1286265-85-7
M. Wt: 365.45
InChI Key: WSFZYYHRVOBIIT-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a benzenesulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate typically involves the following steps:

  • Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to introduce the desired functional groups.

  • Introduction of Benzenesulfonylamino Group: The piperidine derivative is then treated with 4-cyanobenzenesulfonyl chloride to form the benzenesulfonylamino group.

  • Esterification: The resulting compound is esterified with tert-butyl alcohol to introduce the tert-butyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as a pharmacological agent. It may interact with various biological targets and pathways, leading to potential therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to modulate biological processes makes it a candidate for the synthesis of new drugs.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-Butyl 4-(4-methoxybenzenesulfonylamino)piperidine-1-carboxylate

  • Tert-Butyl 4-(4-nitrobenzenesulfonylamino)piperidine-1-carboxylate

  • Tert-Butyl 4-(4-chlorobenzenesulfonylamino)piperidine-1-carboxylate

Uniqueness: Tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate stands out due to its specific functional groups and reactivity

Properties

IUPAC Name

tert-butyl 4-[(4-cyanophenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)20-10-8-14(9-11-20)19-25(22,23)15-6-4-13(12-18)5-7-15/h4-7,14,19H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZYYHRVOBIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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